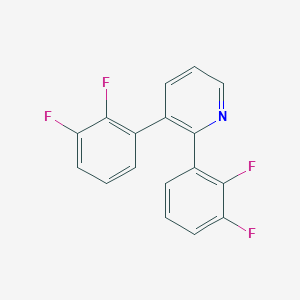

2,3-Bis(2,3-difluorophenyl)pyridine

Description

Significance of Fluorine in Pyridine (B92270) Chemistry and Heterocyclic Systems

The introduction of fluorine into organic molecules, particularly heterocyclic systems like pyridine, can dramatically alter their properties. Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, metabolic stability, and lipophilicity. nih.gov In the context of pyridine chemistry, fluorine's strong electron-withdrawing nature can significantly impact the reactivity of the pyridine ring. acs.orgyoutube.com For instance, fluorinated pyridines often exhibit altered susceptibility to both electrophilic and nucleophilic aromatic substitution reactions. nih.gov

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional stability to fluorinated compounds. nih.gov This stability is highly desirable in the development of robust materials and pharmaceuticals. Furthermore, the strategic placement of fluorine atoms can be used to block sites of metabolic attack, thereby enhancing the pharmacokinetic profiles of bioactive molecules. nih.gov The unique properties of fluorine have led to the widespread incorporation of fluorinated heterocycles in pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Overview of Dihalo- and Polyfluorinated Pyridine Derivatives in Advanced Chemical Research

Dihalo- and polyfluorinated pyridine derivatives are a class of compounds that have garnered substantial attention in various fields of chemical research. The presence of multiple halogen atoms, particularly fluorine, provides a versatile handle for further chemical modifications. These compounds serve as key building blocks in the synthesis of complex organic molecules.

In materials science, polyfluorinated pyridines are utilized in the creation of high-performance polymers and liquid crystals. nih.gov Their thermal stability and unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov For example, iridium(III) complexes containing difluorophenylpyridine ligands have been investigated as phosphorescent emitters in OLEDs. nih.goviucr.orgresearchgate.net

In medicinal chemistry, the introduction of multiple fluorine atoms can lead to compounds with enhanced biological activity and improved metabolic stability. Researchers have explored polyfluorinated pyridine derivatives as potential therapeutic agents for a range of diseases. nih.gov The ability to fine-tune the electronic properties of the pyridine ring through fluorination allows for the optimization of interactions with biological targets.

Rationale for Investigating the 2,3-Bis(2,3-difluorophenyl)pyridine Scaffold

The specific arrangement of the this compound scaffold presents a unique combination of structural features that justifies focused investigation. The 2,3-disubstitution pattern on the pyridine ring, coupled with the presence of two difluorophenyl groups, creates a sterically crowded and electronically distinct environment.

The rationale for its investigation stems from several key points:

Novel Electronic Properties: The four fluorine atoms, distributed across two phenyl rings, are expected to exert a strong inductive effect on the pyridine core, influencing its electron density and reactivity in predictable yet potentially novel ways.

Conformational Constraints: The steric hindrance between the two adjacent phenyl rings and the pyridine nitrogen is likely to force the molecule into a specific, non-planar conformation. This fixed geometry can be advantageous in the design of materials with specific optical or electronic properties and in creating highly selective ligands for metal catalysts.

Potential for Further Functionalization: The pyridine nitrogen and the various positions on the phenyl rings offer sites for further chemical modification, allowing for the synthesis of a library of derivatives with tailored properties.

Applications in Materials Science: The inherent stability and potential for strong intermolecular interactions (such as π-stacking and hydrogen bonding) make this scaffold a promising candidate for the development of new organic electronic materials.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and related structures is multifaceted, with objectives spanning fundamental understanding and practical applications. Key research goals include:

Development of Efficient Synthetic Routes: A primary objective is to establish reliable and high-yielding synthetic methodologies for the preparation of the this compound core and its derivatives. This often involves exploring various cross-coupling strategies.

Comprehensive Characterization: Thorough spectroscopic and crystallographic analysis is crucial to understand the precise three-dimensional structure, conformation, and electronic properties of the molecule.

Exploration of Reactivity: Investigating the reactivity of the scaffold towards various reagents is essential to unlock its potential as a building block for more complex molecules.

Evaluation in Material Applications: A significant portion of research focuses on synthesizing derivatives and evaluating their performance in applications such as OLEDs, sensors, and other organic electronic devices. This includes studying their photophysical properties, such as absorption and emission spectra, and their charge transport characteristics.

Computational Modeling: Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to complement experimental findings, providing insights into the molecule's electronic structure, conformational preferences, and predicted properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H9F4N |

|---|---|

Molecular Weight |

303.25 g/mol |

IUPAC Name |

2,3-bis(2,3-difluorophenyl)pyridine |

InChI |

InChI=1S/C17H9F4N/c18-13-7-1-4-10(15(13)20)11-6-3-9-22-17(11)12-5-2-8-14(19)16(12)21/h1-9H |

InChI Key |

YUPCGRPQOCFQAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=C(N=CC=C2)C3=C(C(=CC=C3)F)F |

Origin of Product |

United States |

Computational and Theoretical Studies of 2,3 Bis 2,3 Difluorophenyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetic properties of molecules. For 2,3-Bis(2,3-difluorophenyl)pyridine, these computational methods provide insights into its fundamental characteristics at the molecular level.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the two 2,3-difluorophenyl rings with respect to the central pyridine (B92270) ring. The orientation of these rings relative to each other and to the pyridine core can significantly influence the molecule's electronic properties and steric hindrance. DFT calculations can map the potential energy surface as a function of the key dihedral angles, identifying the global minimum energy conformation as well as any local minima and the energy barriers between them.

Frontier Molecular Orbital (FMO) Analysis and its Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, FMO analysis reveals the distribution of these orbitals across the molecule. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP at any given point represents the electrostatic interaction energy between a positive point charge and the molecule's electron density and nuclei.

An MEP map of this compound would display regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically colored blue), which are electron-deficient and prone to nucleophilic attack. The nitrogen atom in the pyridine ring is expected to be a region of significant negative potential due to its lone pair of electrons. The fluorine atoms on the phenyl rings, being highly electronegative, will also influence the charge distribution, creating localized areas of negative potential. Conversely, the hydrogen atoms will exhibit positive potential. This map provides a clear, visual guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization and Bond Strength

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. This method allows for the quantitative assessment of intramolecular charge transfer and delocalization effects.

Table 2: Selected NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available in search results | Data not available in search results | Data not available in search results |

| Data not available in search results | Data not available in search results | Data not available in search results |

Vibrational Frequency Calculations and Mode Assignments

Computational methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes.

For this compound, the calculated vibrational spectrum would show characteristic frequencies for the C-H, C-F, C-N, and C-C stretching and bending modes within the pyridine and phenyl rings. The calculations would also help to identify the vibrational modes associated with the inter-ring C-C bonds. A comparison of the calculated and experimental spectra can provide a high degree of confidence in the structural assignment.

Table 3: Calculated vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Data not available in search results | Data not available in search results | Data not available in search results |

| Data not available in search results | Data not available in search results | Data not available in search results |

| Data not available in search results | Data not available in search results | Data not available in search results |

Simulation of Spectroscopic Data (NMR, UV-Vis, IR, Raman) for Correlation with Experimental Findings

In addition to vibrational spectra, computational chemistry can simulate other types of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

Simulated ¹H and ¹³C NMR chemical shifts for this compound can be calculated and compared with experimental data to aid in the assignment of peaks in the NMR spectra. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

UV-Vis spectra, which provide information about the electronic transitions within a molecule, can be simulated using Time-Dependent DFT (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which can be correlated with the observed electronic transitions, such as π-π* transitions within the aromatic rings.

By simulating a range of spectroscopic data, a comprehensive comparison between theoretical models and experimental observations can be made, providing a robust validation of the calculated electronic structure and properties of this compound.

Table 4: Simulated Spectroscopic Data for this compound

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

| ¹³C NMR | Chemical Shift (ppm) | Data not available in search results | Data not available in search results |

| ¹H NMR | Chemical Shift (ppm) | Data not available in search results | Data not available in search results |

| UV-Vis | λ_max (nm) | Data not available in search results | Data not available in search results |

Theoretical Insights into the Influence of Fluorination on Pyridine Ring Properties and Reactivity

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the case of this compound, the presence of four fluorine atoms on the two phenyl rings is expected to significantly modulate the electronic characteristics and reactivity of the central pyridine core. Computational and theoretical studies, primarily employing Density Functional Theory (DFT), provide critical insights into these effects, even in the absence of extensive experimental data on this specific compound.

The influence of fluorination is primarily governed by two opposing electronic effects: the strong electron-withdrawing inductive effect (σ-effect) and the weaker electron-donating mesomeric effect (π-effect). nih.gov The high electronegativity of fluorine leads to a powerful inductive withdrawal of electron density along the sigma bond framework. nih.gov Conversely, the lone pairs on the fluorine atoms can participate in resonance, donating electron density to the aromatic π-system. nih.gov The net electronic impact of fluorine substitution is a complex interplay of these two effects, heavily dependent on the number and position of the fluorine atoms.

Computational analyses on related fluorinated pyridines and other aromatic systems have consistently shown that fluorination leads to a decrease in the electron density of the aromatic ring system. nih.govresearchgate.net This effect enhances the electrophilicity of the molecule. For this compound, this would render the pyridine ring more electron-deficient than in unsubstituted pyridine or 2,3-diphenylpyridine.

Detailed Research Findings

Molecular Geometry and Electronic Properties

The following table presents hypothetical, yet theoretically grounded, data comparing pyridine with related phenyl-substituted and fluorinated analogues. These values are illustrative, based on trends observed in computational studies of similar compounds. nih.govdigitellinc.comnih.gov

Table 1: Calculated Electronic Properties of Pyridine and Selected Analogues

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyridine | -6.70 | -0.35 | 6.35 | 2.20 |

| 2-Phenylpyridine | -6.25 | -0.80 | 5.45 | 2.05 |

| 2-(2,3-Difluorophenyl)pyridine | -6.45 | -1.10 | 5.35 | 3.50 |

| 2,3-Diphenylpyridine | -6.10 | -1.05 | 5.05 | 1.90 |

| This compound | -6.35 | -1.40 | 4.95 | 4.80 |

Note: These values are estimations based on theoretical principles and data from related compounds for illustrative purposes.

The data illustrates that phenyl substitution tends to raise the HOMO energy and lower the LUMO energy, thus decreasing the HOMO-LUMO gap and increasing reactivity. Fluorination further lowers both HOMO and LUMO energies due to the strong inductive effect. nih.gov The HOMO-LUMO gap for this compound is predicted to be the smallest among the listed compounds, suggesting higher reactivity. The dipole moment is expected to increase significantly due to the cumulative effect of the polar C-F bonds. digitellinc.com

Mulliken Charge Analysis and Reactivity Indices

Mulliken population analysis is a method to estimate partial atomic charges, providing insight into the electron distribution within a molecule. chemrxiv.orgwikipedia.org In this compound, the fluorine atoms would carry a significant negative partial charge, while the carbon atoms bonded to them would become more positive. This polarization would propagate through the phenyl rings to the pyridine ring, increasing the positive charge on the pyridine carbons and making them more susceptible to nucleophilic attack.

Conceptual DFT also provides reactivity indices such as electrophilicity (ω) and nucleophilicity (N) to quantify and predict chemical behavior. nih.govmdpi.com A higher electrophilicity index indicates a greater susceptibility to react with nucleophiles.

Table 2: Predicted Mulliken Charges and Reactivity Indices

| Compound | Avg. Charge on Pyridine C-atoms | Electrophilicity Index (ω) (eV) |

|---|---|---|

| Pyridine | -0.15 | 0.85 |

| 2-Phenylpyridine | -0.10 | 1.30 |

| 2-(2,3-Difluorophenyl)pyridine | +0.05 | 1.95 |

| 2,3-Diphenylpyridine | -0.08 | 1.65 |

| This compound | +0.15 | 2.50 |

Note: These values are estimations based on theoretical principles and data from related compounds for illustrative purposes.

The trend in the table suggests that the pyridine carbon atoms, which are typically electron-rich in pyridine itself, become electron-deficient in the heavily fluorinated derivative. Consequently, the electrophilicity index (ω) of this compound is predicted to be significantly higher than that of pyridine, indicating a much greater reactivity towards nucleophiles. mdpi.com This is a common feature of polyfluorinated aromatic compounds. nih.gov

Reactivity and Reaction Mechanisms of 2,3 Bis 2,3 Difluorophenyl Pyridine

General Reactivity of Fluorinated Pyridines

The presence of fluorine atoms significantly alters the electronic properties of the pyridine (B92270) ring, enhancing its electrophilicity and influencing its susceptibility to substitution reactions.

Fluorinated pyridines are particularly reactive towards Nucleophilic Aromatic Substitution (SNAr) reactions. The high electronegativity of fluorine makes it a good leaving group in these reactions, especially when positioned at the 2- or 4-positions of the pyridine ring. acs.orgresearchgate.net The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a Meisenheimer complex, followed by the departure of the fluoride (B91410) ion.

The rate of SNAr reactions is influenced by the nature of the nucleophile and the substitution pattern of the pyridine ring. nih.govresearchgate.net For 2,3-Bis(2,3-difluorophenyl)pyridine, the pyridine ring is highly substituted, which could sterically hinder the approach of a nucleophile. However, the cumulative electron-withdrawing effect of the two difluorophenyl groups would further activate the pyridine ring towards nucleophilic attack.

Table 1: Factors Influencing SNAr Reactivity in Fluorinated Pyridines

| Factor | Influence on Reactivity | Rationale |

| Fluorine Position | 2- and 4-positions are most activated | The negative charge of the Meisenheimer intermediate is stabilized by the nitrogen atom. |

| Electron-withdrawing groups | Increase reactivity | Stabilize the negatively charged intermediate. |

| Steric Hindrance | Decrease reactivity | Hinder the approach of the nucleophile. |

| Nucleophile Strength | Stronger nucleophiles react faster | Facilitate the initial addition step. |

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally difficult due to its electron-deficient nature. The nitrogen atom deactivates the ring towards electrophilic attack. wikipedia.org Protonation or coordination of a Lewis acid to the nitrogen atom further deactivates the ring. wikipedia.orgrsc.org Therefore, EAS reactions on the pyridine core of this compound are expected to be very slow and require harsh conditions.

Mechanistic Pathways Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom plays a crucial role in the reactivity of the molecule, participating in protonation, alkylation, and oxidation reactions.

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation can alter the reactivity of the pyridine ring, making it more susceptible to certain substitution reactions. nih.govresearchgate.net Pyridine N-oxides can be used to facilitate reactions that are otherwise difficult to achieve on the parent pyridine. wikipedia.org

Similarly, the nitrogen atom can be alkylated by electrophiles to form pyridinium (B92312) salts. nih.gov This process introduces a positive charge on the nitrogen, further increasing the electron-deficiency of the pyridine ring and enhancing its reactivity towards nucleophiles. researchgate.net

Pyridine is a weak base, and the introduction of electron-withdrawing fluorine atoms on the attached phenyl rings is expected to decrease the basicity of the nitrogen atom in this compound. nih.govreddit.com The electron density on the nitrogen is reduced, making it less available for protonation. The pKa value of the conjugate acid of this compound is therefore predicted to be lower than that of unsubstituted pyridine.

Reactivity of the Fluoroaryl Substituents

The 2,3-difluorophenyl substituents themselves have a defined reactivity pattern. The fluorine atoms are generally unreactive towards nucleophilic substitution on the phenyl ring unless activated by strong electron-withdrawing groups. The C-F bond is very strong, making its cleavage difficult.

However, the presence of these fluoroaryl groups is a key feature in the synthesis of certain organometallic complexes, such as those used in photoredox catalysis. rsc.orgorgsyn.org The electronic properties imparted by the difluorophenyl groups are crucial for the photophysical properties of these complexes. rsc.org

Influence of Fluorine Atoms on Ortho-Metalation Pathways

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic and heteroaromatic compounds. princeton.edubaranlab.orgwikipedia.orgorganic-chemistry.orgharvard.edu In pyridines, the nitrogen atom can act as a directing group, facilitating deprotonation at the ortho positions (C2 and C6) by strong bases like organolithium reagents. princeton.eduharvard.edu For 2,3-disubstituted pyridines, the regioselectivity of metalation is influenced by the electronic and steric nature of the existing substituents.

In the case of this compound, the pyridine nitrogen would be the primary directing group. However, the presence of the bulky 2,3-difluorophenyl groups at the 2- and 3-positions would sterically hinder access to the adjacent C4 and C6 positions of the pyridine ring.

The fluorine atoms on the phenyl rings are strongly electron-withdrawing, which increases the acidity of the ortho-protons on those rings. This could lead to competitive metalation on the phenyl rings themselves, ortho to the fluorine atoms. The fluorine atoms themselves can also act as weak directing groups in some cases. organic-chemistry.org Therefore, treatment with a strong base could potentially lead to a complex mixture of metalated species, with lithiation occurring at C4 or C6 of the pyridine ring, or at the ortho-positions of the difluorophenyl rings. The precise outcome would depend heavily on the specific base, solvent, and reaction temperature used.

Potential for Further Functionalization of Difluorophenyl Moieties

The difluorophenyl groups offer several avenues for further functionalization. The fluorine atoms can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by other electron-withdrawing groups or through the formation of an aryne intermediate. nih.govrsc.org The synthesis of polyfluorinated biaryls is an active area of research, with methods like photocatalysis being developed to achieve C-F bond functionalization. nih.gov

Furthermore, the C-H bonds on the difluorophenyl rings could be targeted for functionalization through various C-H activation strategies. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the synthesis of complex biaryl systems and could potentially be applied to introduce new substituents onto the difluorophenyl rings. acs.orgnih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

Controlling regioselectivity in the functionalization of this compound would be a significant challenge. wikipedia.org As discussed in the context of ortho-metalation, multiple reactive sites exist on both the pyridine and the difluorophenyl rings. Achieving selective functionalization at a single desired position would likely require careful optimization of reaction conditions and potentially the use of advanced directing group strategies. For instance, the formation of a 3,4-pyridyne intermediate, followed by regioselective trapping, is a known method for the difunctionalization of pyridines. rsc.org

A key stereochemical feature of this compound would be the potential for atropisomerism. stereoelectronics.orgchemaxon.comnih.gov Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In this molecule, the steric hindrance between the pyridine ring and the ortho-substituted difluorophenyl groups at the C2 and C3 positions could restrict free rotation around the C-C single bonds connecting the rings. If the rotational barrier is sufficiently high, stable, separable enantiomeric atropisomers could exist. stereoelectronics.orgnih.gov The synthesis of such atropisomers often requires asymmetric methods to achieve enantioselectivity. acs.org The stability of these atropisomers would be dependent on the energetic barrier to rotation, which is influenced by the size and nature of the ortho substituents.

Reaction Kinetics and Thermodynamic Considerations for Key Transformations

Without experimental data, any discussion of reaction kinetics and thermodynamics remains purely speculative. However, some general principles can be applied.

For a potential Suzuki-Miyaura cross-coupling to synthesize the title compound, the kinetics would be influenced by factors such as the choice of palladium catalyst, ligand, base, and solvent. bohrium.comnih.govmdpi.comnih.gov The presence of fluorine atoms on the phenyl rings can affect the electronic properties of the coupling partners and thus the reaction rates.

Thermodynamically, the formation of the C-C bonds between the pyridine and the phenyl rings would be the driving force for the synthesis. In functionalization reactions, the relative thermodynamic stability of the possible products would influence the product distribution, especially under conditions where a thermodynamic equilibrium can be established. For instance, in a potential electrophilic aromatic substitution on the difluorophenyl rings, the position of the new substituent would be governed by the directing effects of the existing fluorine atoms and the pyridine ring, leading to the thermodynamically most stable isomer.

Advanced Applications of 2,3 Bis 2,3 Difluorophenyl Pyridine in Materials and Catalysis

Ligand Design in Organometallic Chemistry and Coordination Polymers

The unique electronic and steric properties of fluorinated pyridine (B92270) ligands, such as 2,3-bis(2,3-difluorophenyl)pyridine, make them valuable building blocks in the design of novel organometallic complexes and coordination polymers.

Coordination Chemistry with Transition Metals (e.g., Iridium, Rhodium, Iron)

Fluorinated pyridine-based ligands readily coordinate with a variety of transition metals, including iridium, rhodium, and iron, to form stable complexes. The nitrogen atom of the pyridine ring acts as a classical Lewis base, donating its lone pair of electrons to the metal center. In many applications, these ligands act as cyclometalating agents, where a C-H bond on one of the phenyl rings is activated, forming a direct metal-carbon bond in addition to the metal-nitrogen bond. This creates a highly stable five-membered chelate ring.

Iridium (Ir): Iridium complexes featuring fluorinated phenylpyridine ligands are among the most studied due to their exceptional performance in phosphorescent organic light-emitting diodes (OLEDs). nih.govrsc.org For example, iridium(III) complexes often adopt an octahedral geometry, coordinating with two or three fluorinated phenylpyridine ligands. researchgate.net A well-known analogue, bis[2-(4,6-difluorophenyl)pyridyl-N,C2']iridium(III) picolinate (B1231196) (FIrpic), is a benchmark blue-emitting material where the iridium center is coordinated to two difluorophenylpyridine ligands and one picolinate ancillary ligand. researchgate.net Practical, multi-gram syntheses for related iridium complexes, such as [Ir{dF(CF3)ppy}2(bpy)]PF6, have been developed, highlighting their importance and accessibility for research and development. orgsyn.orgresearchgate.net

Rhodium (Rh): Rhodium complexes with fluorinated pyridine ligands have also been explored. For instance, fluorinated pyridines have been shown to displace other ligands in Rh(I) complexes, although the reaction can be reversible depending on the solvent. rsc.org The coordination chemistry often involves the formation of square planar or octahedral complexes, with applications in catalysis. creighton.edu

Iron (Fe): In iron chemistry, the electronic properties of pyridine-based ligands are crucial for tuning the metal center's redox potential and spin state. nih.gov Fluorinated tripodal ligands have been used to create iron(II) complexes where fluorine-specific interactions in the secondary coordination sphere can influence the spin state, sometimes inducing spin crossover (SCO) behavior. rsc.orgfu-berlin.de This ability to control the magnetic properties of iron complexes through ligand design is critical for developing molecular switches and sensors. fu-berlin.densf.gov

Role of Fluorinated Pyridine Ligands in Modulating Metal Complex Electronic and Photophysical Properties

The introduction of fluorine atoms onto the phenyl rings of pyridine ligands has profound effects on the resulting metal complexes. rsc.org Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly alters the electronic landscape of the ligand. rsc.org

This modification serves several key purposes:

Electronic Tuning: The electron-withdrawing fluorine atoms lower the energy levels of the ligand's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This change directly impacts the photophysical properties of the complex, often leading to a blue shift in emission color. researchgate.net For iridium complexes used in OLEDs, this is a critical strategy for achieving deep blue phosphorescence. nih.gov

Increased Stability: The C-F bond is significantly stronger than the C-H bond, which enhances the thermal and oxidative stability of the metal complex. rsc.org This is a crucial advantage for materials used in electronic devices, where operational stability and long lifetimes are paramount. researchgate.net

Modified Redox Potentials: The electron-withdrawing effect makes the metal center more difficult to oxidize. This shift in redox potential can be exploited in catalytic cycles and is a key parameter in designing photoredox catalysts. nih.govmdpi.com

Control of Intermolecular Interactions: Fluorinated ligands can participate in unique non-covalent interactions, such as halogen⋯π and π–π stacking, which can be used to control the solid-state packing of molecules and influence the properties of coordination polymers. nih.govrsc.org

Luminescent and Optoelectronic Materials Development

Complexes derived from fluorinated phenylpyridines are cornerstone materials in the field of optoelectronics, particularly for display and lighting technologies.

Phosphorescent Emitters in Organic Light-Emitting Diodes (OLEDs) and Related Display Technologies

The most prominent application of iridium complexes with fluorinated phenylpyridine ligands is as phosphorescent emitters, or dopants, in the emissive layer of OLEDs. nih.govrsc.org In an OLED, electrical current injects electrons and holes into the organic layers. These charges combine to form excitons, which are energetic excited states. In fluorescent materials, only 25% of these excitons (singlet excitons) can emit light, limiting the internal quantum efficiency (IQE). However, phosphorescent materials can harvest both singlet and triplet excitons (the remaining 75%), allowing for a theoretical IQE of 100%. st-andrews.ac.ukresearchgate.net

Iridium complexes like FIrpic are highly efficient blue phosphorescent emitters. researchgate.net The fluorination of the phenylpyridine ligand is essential for achieving the desired blue emission, which remains a significant challenge in OLED technology. st-andrews.ac.uk These materials are typically doped at a low concentration into a host material within the OLED's emissive layer. researchgate.netgoogle.com The host material transfers its energy to the phosphorescent dopant, which then emits light of a specific color. google.com The development of stable and efficient blue phosphors is critical for creating full-color displays and white lighting applications. nih.govst-andrews.ac.uk

Photophysical Properties: Quantum Efficiency, Emission Wavelength, and Lifetime

The performance of a luminescent material is defined by its photophysical properties. For OLED emitters, the key parameters are the emission wavelength (color), photoluminescence quantum yield (PLQY, or efficiency), and the excited-state lifetime.

Complexes based on fluorinated phenylpyridines exhibit phosphorescence, meaning the light is emitted from a triplet excited state. This results in longer emission lifetimes, typically in the microsecond range, compared to the nanosecond lifetimes of fluorescent materials. mdpi.comnih.gov

The table below summarizes the photophysical properties of representative iridium complexes containing fluorinated phenylpyridine-type ligands, which are structural analogues of this compound.

| Complex/Ligand | Emission Peak (nm) | Quantum Yield (Φ) | Emission Lifetime (τ) | Reference |

| FIrpic (analogue) | 470 / 498 | ~1.0 | ~1.2 µs | researchgate.net |

| Ir(dFppy)₂(Me₄phen)⁺ | ~475 | 0.44 | 1.1 µs | researchgate.net |

| Ir(dfCF₃ppy)₂(acac) | 470 | - | - | researchgate.net |

| Ir(dfCF₃ppy)₂(picolinate) | 455 | - | - | researchgate.net |

| [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂] | 400-550 (broad) | ~0.2 | - | nih.gov |

Note: Data is for closely related analogue compounds in various solvent or solid states. FIrpic = bis[2-(4,6-difluorophenyl)pyridyl-N,C2']iridium(III) picolinate; dFppy = 2-(2',4'-difluorophenyl)pyridinato; Me₄phen = 3,4,7,8-tetramethyl-1,10-phenanthroline; dfCF₃ppy = 2-(2,4-difluoro-3-(trifluoromethyl)phenyl)-4-methylpyridine; acac = acetylacetonate; C₁₀H₆F₂N₂ = 2',6'-difluoro-2,3'-bipyridine.

The quantum yield is a measure of the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. wiley-vch.de High quantum yields are essential for bright and efficient OLEDs. google.com The emission wavelength determines the color of the light, with fluorination generally pushing the emission towards the blue end of the spectrum. researchgate.net

Mechanisms of Stability and Degradation in Device Applications

Despite their high efficiency, the operational lifetime of blue phosphorescent OLEDs remains a significant challenge, often referred to as the "blue problem". researchgate.netst-andrews.ac.uk The high energy of blue light excitons can accelerate the degradation of materials within the device. st-andrews.ac.uk

Several degradation mechanisms have been identified for devices using fluorinated phenylpyridine-iridium emitters:

Host Material Degradation: The host molecules in the emissive layer are often a primary point of failure. The high energy transferred from the triplet excitons of the blue phosphor can lead to the chemical decomposition of the host, creating non-emissive species that quench the luminescence and reduce device efficiency. researchgate.netresearchgate.net

Emitter Dissociation: Although generally stable, the phosphorescent emitter itself can degrade. Studies on FIrpic-based OLEDs have identified the chemical dissociation of the emitter molecule as a key degradation pathway during device operation. researchgate.net

Interfacial Reactions: Degradation can occur at the interfaces between different organic layers. For example, fragments from the hole-transport layer (HTL) have been observed to react with other molecules, forming new products that negatively impact device performance. researchgate.net

Exciton-Polaron Annihilation: Interactions between excited states (excitons) and charge carriers (polarons) can lead to non-radiative recombination, generating heat and contributing to material degradation. mdpi.com

Improving the intrinsic chemical stability of the emitter and developing more robust host materials are active areas of research aimed at extending the lifetime of blue OLEDs. st-andrews.ac.ukresearchgate.net

No Publicly Available Research Found for "this compound" in Advanced Materials and Catalysis

Despite a comprehensive search of scientific literature and databases, no specific research or applications concerning the chemical compound this compound in the fields of supramolecular chemistry, self-assembly of advanced materials, or catalysis could be identified.

The investigation yielded information on a variety of related bis(phenyl)pyridine and fluorinated pyridine derivatives, highlighting their applications in areas such as polymer chemistry, organic light-emitting diodes (OLEDs), and various catalytic reactions. However, none of the retrieved documents specifically mentioned or provided data on the synthesis, properties, or applications of this compound.

This lack of available information suggests that the compound may be a novel chemical entity that has not yet been extensively studied or that research involving it has not been published in publicly accessible domains. Therefore, the requested article on the advanced applications of this compound cannot be generated at this time due to the absence of foundational research data.

Future Research Directions and Emerging Opportunities for 2,3 Bis 2,3 Difluorophenyl Pyridine

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The synthesis of polyfluorinated biaryls, including bis(fluorophenyl)pyridines, traditionally relies on cross-coupling reactions. Future research will undoubtedly focus on optimizing these methods for greater efficiency, sustainability, and atom economy.

Modern synthetic strategies for related polyfluorinated biaryls primarily involve transition metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net Palladium- and nickel-catalyzed methods, such as Suzuki-Miyaura, Negishi, and Stille couplings, are workhorse reactions for creating the crucial C(sp²)–C(sp²) bond between the pyridine (B92270) and phenyl rings. rsc.orgnih.gov

Future advancements will likely target several key areas:

Catalyst Development: Designing more active and robust catalysts that can operate under milder conditions, at lower catalyst loadings, and with a broader substrate scope will be crucial. For instance, nickel-based catalysts are gaining attention as a more sustainable and economical alternative to palladium. rsc.orgacs.org

Sustainable Coupling Partners: Research is moving towards replacing traditional organohalides with more sustainable alternatives. Phenol (B47542) derivatives, activated as fluorosulfonates, can be coupled with boronic acids, offering a greener pathway that utilizes readily available starting materials. acs.orgacs.org

C-H and C-F Activation: Direct C-H arylation and the selective activation of strong C-F bonds are emerging as powerful, step-economical alternatives to pre-functionalized starting materials. researchgate.net These methods reduce waste by avoiding the need for halogen or organometallic handles, thereby improving atom economy. rsc.org

Decarboxylative Coupling: Palladium-catalyzed decarboxylative cross-coupling reactions, which use carboxylic acids or their salts as coupling partners, represent another green approach as they generate CO2 as the only byproduct. acs.orgacs.org

The table below summarizes potential synthetic routes applicable to the synthesis of bis(fluorophenyl)pyridines, highlighting their advantages in the context of green chemistry.

| Coupling Method | Typical Reactants | Catalyst | Key Advantages for Sustainability | Relevant Findings |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate + Arylboronic Acid | Pd or Ni-based | High functional group tolerance; commercially available reagents. nih.gov | Can be performed with phenol derivatives via in situ formation of fluorosulfonates, using inexpensive sulfuryl fluoride (B91410). acs.org |

| Negishi Coupling | Aryl Halide + Organozinc Reagent | Pd or Ni-based | Highly effective for polyfluorinated systems; often proceeds under mild conditions. rsc.org | Highly selective cross-couplings for polyfluorinated asymmetric biaryls have been achieved. rsc.org |

| C-H Arylation | Arene + Aryl Halide | Pd, Ru, or Rh-based | Eliminates pre-functionalization, improving step and atom economy. | A key strategy for streamlining synthesis. |

| Decarboxylative Coupling | Aryl Carboxylic Acid + Aryl Halide | Pd or Cu-based | Utilizes stable carboxylic acids; CO2 is the main byproduct. acs.org | Zinc polyfluorobenzoates have been shown to be effective polyfluoroarylating agents. acs.orgacs.org |

| C-F Activation Coupling | Polyfluoroarene + Organometallic Reagent | Ni or Pd-based | Allows for the functionalization of abundant polyfluoroaromatic feedstocks. researchgate.net | Nickel complexes with N-heterocyclic carbene ligands have shown promise in activating strong C-F bonds. researchgate.net |

Exploration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure-property relationships in fluorinated pyridines is essential for their rational design. Advanced spectroscopic and computational methods are indispensable tools for this purpose.

Spectroscopic Techniques: While standard NMR (¹H, ¹³C) and mass spectrometry are routine, more advanced techniques will be necessary to fully characterize the complex structure and dynamics of molecules like 2,3-Bis(2,3-difluorophenyl)pyridine.

¹⁹F NMR Spectroscopy: This is a powerful tool for probing the electronic environment of the fluorine atoms. Chemical shifts and coupling constants (¹⁹F-¹⁹F, ¹⁹F-¹H, ¹⁹F-¹³C) provide detailed information about molecular conformation and through-space interactions.

2D NMR Techniques: Methods like COSY, HSQC, HMBC, and NOESY/ROESY are critical for unambiguous assignment of all proton and carbon signals, especially in complex, crowded aromatic systems. ipb.pt These techniques can also reveal spatial proximities between atoms, helping to define the molecule's preferred conformation in solution. ipb.pt

Vibrational Spectroscopy (IR and Raman): These techniques, particularly when combined with computational predictions, can identify characteristic vibrational modes associated with the C-F bonds and the heterocyclic core, offering insights into bonding and intermolecular interactions. semi.ac.cn

Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become essential for predicting and understanding the properties of organofluorine compounds. nih.govnih.gov

Structural and Conformational Analysis: DFT calculations can predict stable conformers, rotational barriers between the phenyl and pyridine rings, and key geometric parameters. This is crucial as the dihedral angles between the rings significantly influence the molecule's electronic properties and packing in the solid state. nih.govresearchgate.net

Electronic Properties: Calculations of Frontier Molecular Orbitals (HOMO/LUMO) provide insights into the electron-donating or -accepting character of the molecule, its electronic band gap, and its potential as a material for organic electronics. nih.govresearchgate.net The calculated electrostatic potential can reveal sites susceptible to electrophilic or nucleophilic attack. emerginginvestigators.org

Spectroscopic Prediction: DFT and TD-DFT can accurately predict NMR chemical shifts, vibrational frequencies, and UV-Vis absorption/emission spectra, aiding in the interpretation of experimental data. nih.govnih.gov

Mechanistic Insights: Computational modeling can elucidate reaction pathways for synthesis, helping to optimize conditions and understand the role of catalysts. It is also instrumental in understanding complex processes like enzymatic fluorination. chemrxiv.org

Rational Design of Derivatives for Tuned Material Properties and Performance

The true potential of this compound lies in its use as a scaffold for developing new functional materials. By systematically modifying its structure, researchers can fine-tune its properties for specific applications, particularly in the realm of organic electronics.

Fluorinated pyridine derivatives are known to be excellent electron-transporting and hole-blocking materials in Organic Light-Emitting Diodes (OLEDs). tandfonline.comnih.gov The introduction of fluorine atoms lowers the HOMO and LUMO energy levels, which can improve charge injection/transport and enhance the stability of the material. emerginginvestigators.org

Future design strategies for derivatives could include:

Positional Isomerism: Synthesizing and studying different isomers (e.g., 2,4'-, 3,5'-bis(difluorophenyl)pyridines) to understand how the substitution pattern on the pyridine and phenyl rings affects electronic properties and molecular packing.

Introducing Functional Groups: Attaching electron-donating or electron-withdrawing groups to the pyridine or phenyl rings can further modulate the HOMO/LUMO levels, tuning the emission color and efficiency in OLEDs.

Extending π-Conjugation: Creating larger, more complex architectures by fusing aromatic rings or adding other conjugated moieties could lead to materials with novel photophysical properties. tandfonline.com

The table below outlines how specific structural modifications could be used to tune material properties.

| Modification Strategy | Target Property | Rationale | Potential Application |

| Varying Fluorine Position | Electron Affinity & Ionization Potential | Fluorine's position alters the molecular dipole and the energy of frontier orbitals. | Tuning charge transport in OLEDs and organic photovoltaics (OPVs). |

| Adding Electron-Donating Groups (e.g., -OMe, -NPh₂) | Emission Wavelength (Red Shift) | Raises the HOMO level, reducing the band gap. | Development of fluorophores for a range of colors in displays and lighting. |

| Adding Electron-Withdrawing Groups (e.g., -CN, -CF₃) | Electron Transport & Stability | Lowers both HOMO and LUMO levels, improving stability against oxidation. | High-performance electron transport layers (ETLs) in OLEDs. |

| Increasing Steric Hindrance | Suppressing Aggregation-Caused Quenching | Bulky groups can prevent close packing in the solid state, improving fluorescence quantum yield. | Highly efficient solid-state emitters. |

Interdisciplinary Research with Emerging Fields in Advanced Materials Science and Sustainable Organic Chemistry

The unique properties imparted by fluorine ensure that compounds like this compound are relevant to several interdisciplinary research areas. nih.govwikipedia.org

Advanced Materials Science:

Organic Electronics: Beyond OLEDs, fluorinated pyridines could be explored as components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. Their high electron affinity and environmental stability are advantageous for these applications. researchgate.net

"Fluorous" Chemistry: The design of highly fluorinated derivatives could enable their use in "fluorous" systems, which exploit the unique phase separation properties of perfluorinated compounds for catalyst recovery and product purification, contributing to greener chemical processes. nih.gov

Sustainable Organic Chemistry:

Catalysis: The pyridine nitrogen and the fluorine substituents make these molecules interesting candidates as ligands for transition metal catalysts. The electronic properties of the ligand can be tuned by the degree and position of fluorination, potentially leading to new catalysts with enhanced reactivity and selectivity.

Biomass Valorization: A long-term goal in sustainable chemistry is the use of renewable feedstocks. While challenging, future research could explore pathways to synthesize aromatic building blocks from biomass, which could then be used in C-C bond-forming reactions to create complex molecules like fluorinated biaryls. nih.govrsc.org

Medicinal Chemistry:

Bioactive Scaffolds: The introduction of fluorine can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. emerginginvestigators.orgnih.gov The bis(fluorophenyl)pyridine core could serve as a novel scaffold for designing new therapeutic agents. The nitrogen atom provides a site for hydrogen bonding, while the fluorinated rings can engage in favorable interactions with biological targets. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.